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Compound of Interest

Compound Name: 6-amino-1,3,5-triazine-2,4-dithiol

Cat. No.: B7723178 Get Quote

Executive Summary
The 1,3,5-triazine-2,4-dithiol (TDT) class represents a unique intersection of heterocyclic

chemistry, surface science, and pharmacological scaffolding. While historically overshadowed

by their herbicide cousins (e.g., Atrazine), TDTs have emerged as critical functional agents due

to their "chameleon-like" reactivity—capable of shifting between thiol and thione tautomers.

This guide deconstructs the history, synthesis, and dual-use potential (industrial vs.

pharmaceutical) of TDTs, providing a rigorous, self-validating framework for their application in

modern research.

Part 1: Genesis and Structural Fundamentals
Historical Trajectory: From Curiosity to Functional
Material
The history of triazine dithiols is bifurcated into two distinct eras: the Synthetic Era and the

Functional Era.

The Synthetic Era (1827 – 1970s): The story begins with the discovery of cyanuric chloride

(2,4,6-trichloro-1,3,5-triazine) by Serullas in 1827. For over a century, this molecule served

primarily as a dye intermediate. The dithiol derivatives were synthesized as chemical

curiosities to explore nucleophilic substitution patterns on the electron-deficient triazine ring.
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The Functional Era (1980s – Present): The paradigm shifted with the work of Prof. Kunio

Mori (Iwate University, Japan). Mori identified that the specific spacing of the sulfur atoms in

TDTs perfectly matched the lattice parameters of various metal surfaces (Cu, Fe, Al). This

led to the "Mori Technique" for direct polymer plating and corrosion inhibition, transforming

TDTs from obscure powders into industrial staples.

The Thiol-Thione Tautomerism
Understanding TDTs requires mastering their tautomeric nature. Unlike simple thiols, TDTs

exist in a dynamic equilibrium between the dithiol (aromatic) form and the dithione (keto-like)

form.

In Solution: Polar solvents favor the thione form, enhancing nucleophilicity at the nitrogen

centers.

On Metals: The thiol form dominates during chemisorption, driving the formation of

coordinate covalent bonds with metal ions (

).

Part 2: Synthesis and Validation Protocols
The "Self-Validating" Synthesis Protocol
Objective: Synthesis of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (DB-TDT). Rationale: This

derivative is chosen for its balance of lipophilicity (butyl chains) and reactivity, making it a

standard for both surface modification and biological assays.

Reagents:
Cyanuric Chloride (CyC): 99% purity (freshly recrystallized from CCl4).

Dibutylamine: 1.05 eq.

Sodium Hydrosulfide (NaSH): 2.2 eq.

Solvent: Acetone/Water (phase transfer conditions).

Step-by-Step Methodology:
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Phase 1: Controlled Mono-Substitution (The Temperature Gate)

Setup: Charge a 3-neck flask with acetone and cool to 0–5°C. This temperature is critical;

exceeding 5°C risks di-substitution.

Addition: Dissolve CyC in acetone. Add Dibutylamine dropwise over 60 minutes.

Neutralization: Simultaneously add Na2CO3 solution to maintain pH 6–7.

Checkpoint: TLC (Hexane:EtOAc 8:2) should show disappearance of CyC (

) and appearance of mono-substituted product (

).

Phase 2: Dithiolation (The Nucleophilic Drive)

Heating: Warm the reaction mixture to 40–50°C.

Sulfuration: Add aqueous NaSH (2.2 eq) dropwise. The solution will turn yellow/orange.

Reflux: Heat to 60°C for 3 hours.

Workup: Acidify with dilute HCl to pH 2. The product will precipitate as a white/pale yellow

solid.

Purification: Recrystallize from ethanol.

Validation Metrics:

Melting Point: 138–140°C (Sharp range indicates purity).

FT-IR: Look for disappearance of C-Cl stretch (850 cm⁻¹) and appearance of S-H (2550

cm⁻¹, weak) and C=S (1150 cm⁻¹).

Part 3: Visualization of Pathways
Synthesis & Mechanism Diagram
The following diagram illustrates the synthesis pathway and the critical tautomeric equilibrium.
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Figure 1: Synthetic pathway from Cyanuric Chloride to TDT, highlighting the tautomeric shift

and metal bonding capability.

Part 4: Applications in Drug Development &
Industry[2][3]
Comparative Data: Substituent Effects
The R-group at position 6 dictates the molecule's fate.
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R-Group (Pos
6)

Compound
Name

LogP (Approx)
Primary
Application

Mechanism of
Action

-NH-C6H5 6-Anilino-TDT 2.1
Corrosion

Inhibition

-stacking + S-

Metal

coordination

forms dense

barrier.

-N(C4H9)2
6-Dibutylamino-

TDT
3.5

Polymer

Crosslinking

Lipophilic tail

allows miscibility

with rubber

matrices.

-NH-CH2-

CH=CH2
6-Allylamino-TDT 1.8 Coupling Agent

Allyl group

participates in

radical

polymerization.

-NH-R

(Bioactive)

Pharm.

Candidate
Variable

Antitumor/Antimi

crobial

Metal chelation

(e.g., Zn in

metalloenzymes)

& H-bonding.

Pharmaceutical Frontiers
While industrial use dominates, the TDT scaffold is gaining traction in drug discovery for two

reasons:

Metalloenzyme Inhibition: The dithiol moiety is a potent chelator. It can strip or bind zinc ions

in metalloproteases, a mechanism similar to hydroxamic acid inhibitors but with different

pharmacokinetic properties.

Lipophilicity Tuning: By altering the 6-substituent (as shown in the table), researchers can

finely tune the LogP for cell membrane permeability without altering the active binding site

(the dithiol/thione core).
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Cytotoxicity: Recent studies suggest 6-substituted triazines exhibit cytotoxicity against lung

(H460) and breast (MCF-7) cancer lines, likely via interference with DNA synthesis or

microtubule polymerization, though the exact mechanism for dithiols specifically often

involves oxidative stress generation via redox cycling.

Part 5: References
Serullas, G. S. (1827). Nouveau composé de chlore et d'azote (Cyanuric Chloride

Discovery). Annales de Chimie et de Physique.

Mori, K., et al. (1988).[1] Practical Surface Treatment Techniques using Triazine Dithiols.

Journal of The Surface Finishing Society of Japan.

BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-

triazine from Cyanuric Chloride.

Rasayan J. Chem. (2021).[3] Synthesis and Characterization of Novel Triazine Compounds

and their Biological Studies.

Chem-Impex. (2025). 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol Product Data.

Mori, K. (1998). Crosslinking of Halogen-Containing Rubbers with Triazine Dithiols.

Global Research Online. (2020). Triazine Derivatives and its Pharmacological Potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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